

Comparative Spectral Analysis: 4,8-Dimethylquinolin-2-ol and its Synthetic Precursors

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Compound of Interest

Compound Name: 4,8-Dimethylquinolin-2-ol

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral characteristics of **4,8-Dimethylquinolin-2-ol** and its precursors, 2-Amino-5-methylphenol and Ethyl Acetoacetate. This guide provides a comparative analysis of their spectroscopic data, outlines the synthetic pathway, and includes detailed experimental protocols.

This report presents a comparative spectral analysis of the heterocyclic compound **4,8-Dimethylquinolin-2-ol** and its precursors, 2-Amino-5-methylphenol and Ethyl Acetoacetate. The synthesis of **4,8-Dimethylquinolin-2-ol** is typically achieved through the Conrad-Limpach reaction, a well-established method for the formation of quinoline ring systems. This process involves the condensation of an aniline derivative with a β -ketoester, followed by a high-temperature cyclization. In this case, 2-Amino-5-methylphenol reacts with Ethyl Acetoacetate to yield the target quinolin-2-ol.

The following sections provide a detailed comparison of the spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) analyses for each of these three compounds. This information is crucial for the unambiguous identification and characterization of these molecules during synthesis and subsequent research applications.

Summary of Quantitative Spectral Data

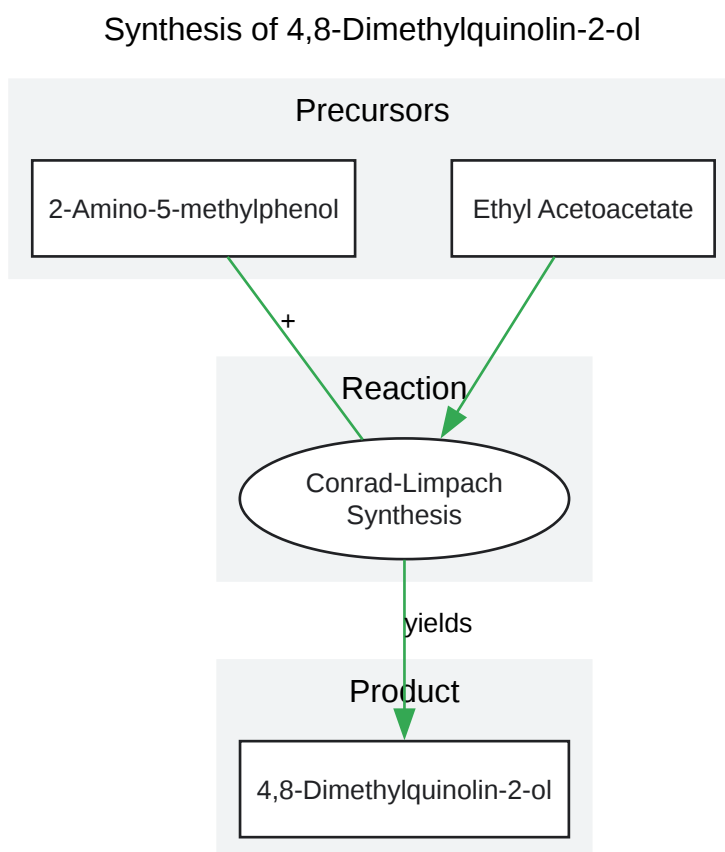
The spectral data for **4,8-Dimethylquinolin-2-ol** and its precursors are summarized in the table below for easy comparison.

Spectroscopic Technique	2-Amino-5-methylphenol	Ethyl Acetoacetate	4,8-Dimethylquinolin-2-ol
UV-Vis (λ_{max} , nm)	Not readily available	244[1]	Not readily available
Infrared (IR, cm^{-1})	3360 (N-H), 3280 (O-H), 1610 (C=C)[2]	1745 (C=O, ester), 1720 (C=O, keto)[3]	~3400 (N-H), ~1650 (C=O), ~1600 (C=C)
^1H NMR (δ , ppm)	6.5-7.0 (aromatic H), 4.5 (br s, NH_2), 2.2 (s, CH_3)[2]	4.1 (q, CH_2), 3.4 (s, CH_2), 2.2 (s, CH_3), 1.2 (t, CH_3)[4][5][6]	7.0-7.5 (aromatic H), 6.2 (s, vinyl H), 2.5 (s, CH_3), 2.3 (s, CH_3)
^{13}C NMR (δ , ppm)	145.2, 131.0, 129.5, 121.8, 115.4, 114.8, 20.8[2]	202.5, 167.2, 61.2, 50.1, 29.9, 14.1[4][7]	Not readily available
Mass Spec (m/z)	123 (M^+)[2][8]	130 (M^+)	173 (M^+)

Note: Some spectral data for **4,8-Dimethylquinolin-2-ol** are predicted based on the analysis of closely related structures due to the limited availability of direct experimental data in the reviewed literature.

Synthetic and Logical Relationship

The synthesis of **4,8-Dimethylquinolin-2-ol** from its precursors via the Conrad-Limpach reaction can be visualized as a two-step process: an initial condensation to form an intermediate enamine, followed by a thermal cyclization.



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Caption: Synthetic pathway for **4,8-Dimethylquinolin-2-ol**.

Experimental Protocols

General Procedure for the Conrad-Limpach Synthesis of 4,8-Dimethylquinolin-2-ol[1][9][10][11][12]

This synthesis is a two-step process:

Step 1: Formation of the β -Anilinocrotonate Intermediate

- In a round-bottom flask, equimolar amounts of 2-Amino-5-methylphenol and Ethyl Acetoacetate are mixed.
- A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is added to the mixture.
- The reaction mixture is heated to reflux. To drive the reaction to completion, the water formed during the condensation is removed using a Dean-Stark apparatus.
- The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude β -aminoacrylate intermediate.

Step 2: Thermal Cyclization to **4,8-Dimethylquinolin-2-ol**

- The crude intermediate from Step 1 is placed in a round-bottom flask equipped with a reflux condenser and a thermometer.
- A high-boiling point, inert solvent such as Dowtherm A or diphenyl ether is added (approximately 10-20 mL per gram of intermediate).
- The mixture is heated with stirring to approximately 250 °C.
- The reaction is maintained at this temperature for 30-60 minutes, with the progress of the cyclization monitored by TLC.
- After the reaction is complete, the mixture is allowed to cool to room temperature, which should cause the product to precipitate.
- The solid product is collected by vacuum filtration and washed with a non-polar solvent (e.g., toluene or hexanes) to remove the high-boiling solvent.
- The crude **4,8-Dimethylquinolin-2-ol** can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

- **Sample Preparation:** Approximately 10-20 mg of the sample for ^1H NMR (50-100 mg for ^{13}C NMR) is dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$). The solution is transferred to a 5 mm NMR tube.
- **Data Acquisition:** The NMR tube is inserted into the spectrometer. The instrument is locked on the deuterium signal of the solvent, and the magnetic field is shimmed for optimal homogeneity. For ^1H NMR, standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ^{13}C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
- **Data Acquisition:** The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm. A spectrum of the pure solvent is used as a baseline.

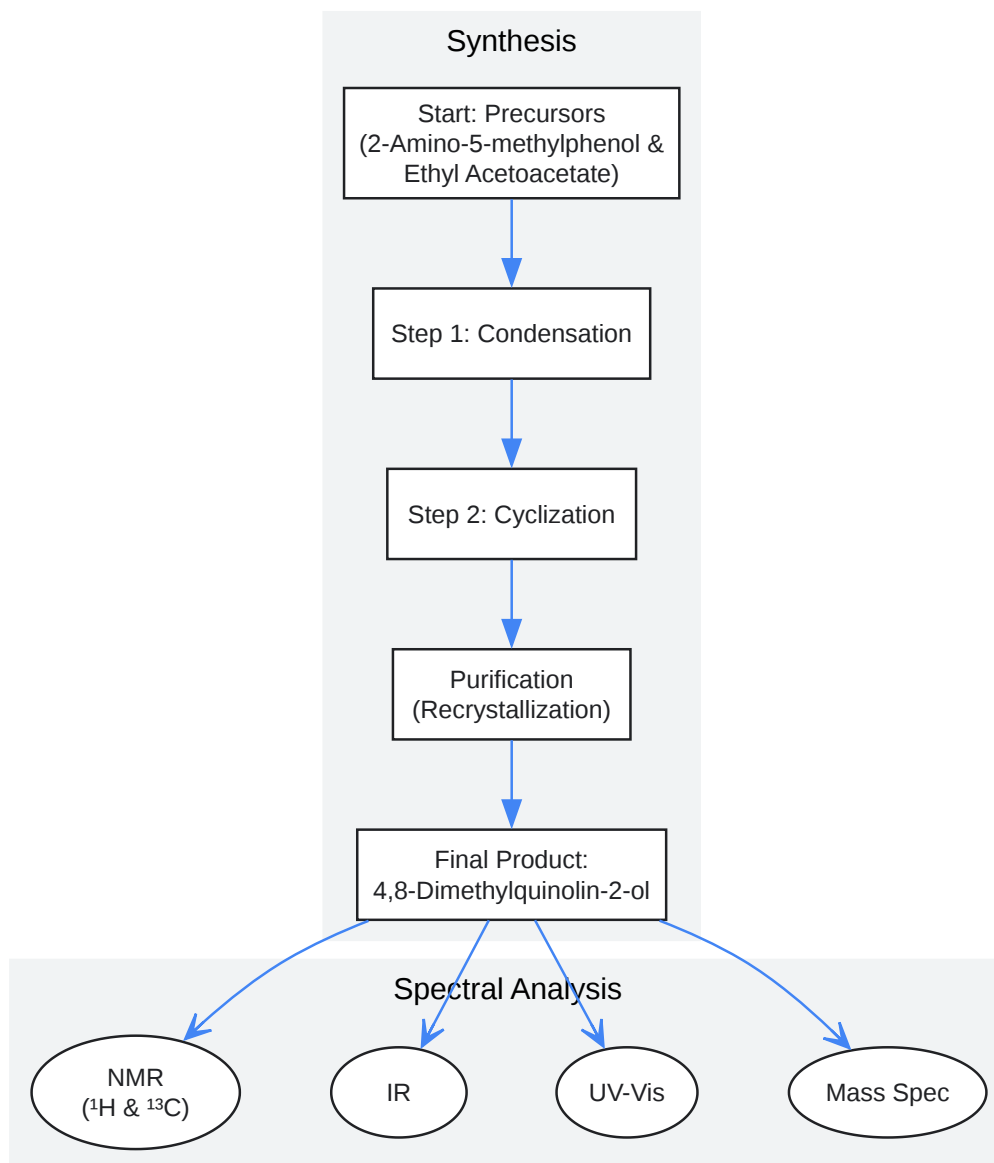
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

Experimental Workflow Visualization

The logical flow of synthesizing and characterizing **4,8-Dimethylquinolin-2-ol** is depicted in the following diagram.

Experimental Workflow: Synthesis and Analysis

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Caption: From precursors to spectral characterization.

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